1-(Benzyloxy)propan-2-amine
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Overview
Description
1-(Benzyloxy)propan-2-amine is a chemical compound with the IUPAC name 1-(benzyloxy)-2-propanamine . Its molecular weight is 165.24 .
Synthesis Analysis
Enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst has been reported . This reaction was regio- and stereoselective, and the products were the corresponding 3-(benzyloxy)-4-{3-[(pent-2-yn-1-yl)oxy]anilino}alkan-2-ones .Molecular Structure Analysis
The InChI code for 1-(Benzyloxy)propan-2-amine is 1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 .Chemical Reactions Analysis
The Mannich reaction is a convenient method for introducing an aminoalkyl substituent into molecules containing an active hydrogen atom . The catalytic asymmetric Mannich reaction is one of the most convenient methods for the synthesis of chiral nitrogen-containing compounds .Physical And Chemical Properties Analysis
1-(Benzyloxy)propan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Scientific Research Applications
Mannich Condensation Reactions
- Application : The compound participates in enantioselective aminomethylation reactions, forming Mannich-type condensation products. These products find applications in the pharmaceutical industry due to their useful pharmacological properties, including antimicrobial, cytotoxic, anti-tumor, and analgesic activities .
Chiral Building Blocks
- Application : 1-(Benzyloxy)propan-2-amine contributes to the synthesis of chiral propargyl-containing amines, which play a crucial role in drug development .
Amino Keto Ethers
- Application : Three-component enantioselective catalytic aminomethylation reactions involving 1-(benzyloxy)propan-2-one and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline yield optically pure amino keto ethers of the aromatic series .
Drug Design and Synthesis
Mechanism of Action
Target of Action
It is known that the compound is involved in the mannich reaction, a carbon-carbon bond-forming reaction . This reaction is widely used for the preparation of pharmaceuticals and natural products .
Mode of Action
1-(Benzyloxy)propan-2-amine interacts with its targets through a process known as enantioselective aminomethylation . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . The reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .
Biochemical Pathways
The biochemical pathways affected by 1-(Benzyloxy)propan-2-amine are related to the Mannich reaction . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The products of this reaction play an important role in modern pharmaceutical industry .
Pharmacokinetics
It is known that the synthesized compounds are readily soluble in organic solvents and immiscible with water .
Result of Action
The molecular and cellular effects of 1-(Benzyloxy)propan-2-amine’s action result in the formation of optically pure amino keto ethers of the aromatic series .
Action Environment
The action of 1-(Benzyloxy)propan-2-amine is influenced by environmental factors such as the presence of a chiral catalyst and the medium in which the reaction takes place . For instance, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one occurs in an aqueous medium .
properties
IUPAC Name |
1-phenylmethoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUZZQIAJWNRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114377-38-7 |
Source
|
Record name | 1-(benzyloxy)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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